4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)-
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Overview
Description
4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- is a chemical compound belonging to the class of pyridinones. Known for its distinctive structure featuring a hydroxy group and a phenylmethoxy substituent, this compound holds significance in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- typically involves multi-step organic reactions. One common route involves the cyclization of suitable precursors under specific conditions, such as the use of base or acid catalysts and controlled temperature settings. Purification is often achieved through methods like recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthesis pathways to ensure high yields and purity. Techniques such as continuous flow chemistry and large-scale crystallization can be employed to meet industrial demand.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to corresponding alcohols or other reduced forms.
Substitution: Reacts with different nucleophiles to substitute functional groups.
Common Reagents and Conditions
Reactions involving this compound often use reagents like:
Sodium borohydride (for reduction)
Potassium permanganate (for oxidation)
Nucleophiles such as amines or thiols (for substitution)
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- serves as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and biochemical pathways due to its structural similarity to certain biological molecules.
Medicine
In medicine, derivatives of this compound can be investigated for potential pharmacological properties, including antimicrobial or antiviral activities.
Industry
Industrially, it might be utilized in the synthesis of specialized polymers or as a precursor in the manufacture of fine chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action involves interaction with molecular targets such as enzymes or receptors. Its hydroxy and phenylmethoxy groups allow it to form specific bonds and undergo reactions within biological systems, influencing pathways related to its structure and reactivity.
Comparison with Similar Compounds
List of Similar Compounds
2-Hydroxy-4(1H)-pyridinone
5-Hydroxy-1-methyl-2(1H)-pyridinone
1-Hydroxy-2-methyl-4(1H)-pyridinone
Each of these similar compounds varies slightly in structure, leading to differences in reactivity and application areas.
Biological Activity
4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₁NO₃
- Molecular Weight : 217.22 g/mol
- CAS Number : 70033-61-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of functional groups such as hydroxymethyl and phenylmethoxy allows the compound to engage in hydrogen bonding and coordination with metal ions, which can modulate the activity of enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit catechol O-methyl transferase (COMT), an enzyme involved in dopamine metabolism, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease .
- Oxidative Stress Protection : The compound exhibits neuroprotective properties by reducing oxidative damage to neurons, potentially through its chelation of metal ions like Fe(III), which is crucial in mitigating oxidative stress .
Biological Activities
Research indicates that 4(1H)-Pyridinone derivatives exhibit a range of biological activities:
- Neuroprotective Effects :
- Antioxidant Properties :
- Potential Anti-cancer Activity :
Case Studies and Research Findings
Several studies have explored the biological activity of 4(1H)-Pyridinone and its derivatives:
Comparative Analysis with Similar Compounds
When compared to similar compounds such as 5-(hydroxymethyl)furfural and other pyridine-based derivatives, 4(1H)-Pyridinone stands out due to its unique combination of functional groups that enhance its biological activity.
Compound | Key Features | Biological Activity |
---|---|---|
4(1H)-Pyridinone | Hydroxymethyl and phenylmethoxy groups | Neuroprotective, antioxidant, potential anti-cancer |
5-(Hydroxymethyl)furfural | Hydroxymethyl group only | Limited neuroprotective effects |
4,5-Dialkyl-1H-imidazol-1-ols | Different heterocyclic core | Studied for anti-inflammatory properties |
Properties
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)-5-phenylmethoxypyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-8-11-6-12(16)13(7-14(11)17)18-9-10-4-2-1-3-5-10/h1-7,15,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDZAAMYPHQHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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